molecular formula C20H21ClN4O2 B2667372 (4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(5-chloro-2-methoxyphenyl)methanone CAS No. 1171396-79-4

(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(5-chloro-2-methoxyphenyl)methanone

Cat. No.: B2667372
CAS No.: 1171396-79-4
M. Wt: 384.86
InChI Key: AHTYDCGPOMNTRI-UHFFFAOYSA-N
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Description

This compound belongs to a class of piperazine-linked benzimidazole derivatives, characterized by a methanone bridge connecting a substituted phenyl group to a piperazine moiety. The benzimidazole core is substituted with a methyl group at the 2-position, while the phenyl group is functionalized with 5-chloro and 2-methoxy substituents.

The synthesis of this compound likely involves:

  • Step 1: Preparation of the benzimidazole-piperazine intermediate via nucleophilic substitution or coupling reactions.
  • Step 2: Introduction of the 5-chloro-2-methoxyphenyl group via benzoylation, similar to the synthesis of phenyl(piperazin-1-yl)methanone derivatives described in .

Properties

IUPAC Name

[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-(5-chloro-2-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN4O2/c1-27-18-7-6-14(21)12-15(18)20(26)25-10-8-24(9-11-25)13-19-22-16-4-2-3-5-17(16)23-19/h2-7,12H,8-11,13H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHTYDCGPOMNTRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)N2CCN(CC2)CC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(5-chloro-2-methoxyphenyl)methanone typically involves multiple steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.

    Alkylation of Piperazine: The piperazine ring is alkylated using a suitable alkylating agent, such as methyl iodide, in the presence of a base like potassium carbonate.

    Coupling Reaction: The benzimidazole derivative is then coupled with the alkylated piperazine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent like dichloromethane.

    Introduction of the Methanone Group:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for precise reagent addition and temperature control.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole moiety, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can occur at the methanone group, converting it to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group on the phenyl ring can be substituted with nucleophiles like amines or thiols under basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles (amines, thiols), bases (sodium hydroxide, potassium carbonate).

Major Products

    Oxidation: Oxidized benzimidazole derivatives.

    Reduction: Alcohol derivatives of the methanone group.

    Substitution: Substituted phenyl derivatives with various nucleophiles.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activity.

Biology

In biological research, this compound is studied for its interactions with various biomolecules, including proteins and nucleic acids, due to its structural complexity and functional groups.

Medicine

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural features.

Mechanism of Action

The mechanism of action of (4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(5-chloro-2-methoxyphenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety can bind to active sites of enzymes, inhibiting their activity, while the piperazine ring can interact with receptor sites, modulating their function. The methanone group can form hydrogen bonds with target molecules, enhancing binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their substituent-driven properties:

Compound Name/ID Core Structure Substituents Pharmacological Notes Reference
Target Compound Benzimidazole-piperazine-methanone 5-Cl, 2-OCH₃ on phenyl Potential dual H1/H4 ligand activity
(4-((1H-Benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(Phenyl)methanone (11a) Same core Phenyl (no substituents) Baseline activity for SAR studies
(4-(1-(1H-Benzo[d]imidazol-2-yl)ethyl)piperazin-1-yl)(Phenyl)methanone (11b) Same core Ethyl spacer, phenyl Enhanced lipophilicity vs. 11a
BIPM (Bis(benzimidazole) complex) Bis(benzimidazole)-thioether Phenyl, methylthio groups Antimicrobial activity; Pd complexes
1H-Benzo[d]imidazol-2-yl(4-(2-((4-methoxybenzyl)(pyridin-2-yl)amino)ethyl)piperazin-1-yl)methanone (7) Benzimidazole-piperazine-methanone 4-Methoxybenzyl, pyridinyl Dual H1/H4 receptor ligand
Key Observations:
  • Electron-Withdrawing Groups (EWGs) : The 5-chloro substituent in the target compound may enhance electrophilicity and receptor-binding affinity compared to unsubstituted phenyl analogs (e.g., 11a) .
  • Methoxy Group : The 2-methoxy group contributes to solubility and hydrogen-bonding interactions, contrasting with the hydrophobic 4-methoxybenzyl group in compound 7 .

Pharmacological and Physicochemical Properties

  • Receptor Binding : Compound 7 () demonstrates dual H1/H4 ligand activity due to its pyridinyl and methoxybenzyl groups. The target compound’s chloro and methoxy substituents may similarly modulate receptor selectivity .
  • Antimicrobial Potential: BIPM () shows activity against bacterial strains, suggesting the benzimidazole-piperazine scaffold’s versatility. The target compound’s substituents may alter spectrum or potency .
  • LogP and Solubility : The 5-chloro-2-methoxyphenyl group likely increases logP compared to 11a but improves water solubility relative to fully hydrophobic analogs.

Biological Activity

The compound (4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(5-chloro-2-methoxyphenyl)methanone , commonly referred to as BIPM, is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of BIPM, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

BIPM features a benzimidazole moiety, a piperazine ring, and a substituted phenyl group. The molecular formula is C20H24N4O3C_{20}H_{24}N_{4}O_{3} with a molecular weight of approximately 372.43 g/mol.

PropertyValue
Molecular FormulaC20H24N4O3
Molecular Weight372.43 g/mol
StructureBenzimidazole derivative
SolubilitySoluble in DMSO

The biological activity of BIPM is largely attributed to its structural components:

  • Benzimidazole Moiety : Known for binding to DNA and proteins, potentially disrupting their functions.
  • Piperazine Ring : Enhances cell membrane penetration.
  • Chloro and Methoxy Substituents : Improve solubility and bioavailability, which are crucial for therapeutic efficacy.

Antimicrobial Activity

BIPM has shown promising antimicrobial properties in various studies. For instance, derivatives of benzimidazole compounds have been evaluated for their effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds suggest significant antimicrobial potential.

Anticancer Activity

Research indicates that BIPM derivatives exhibit anticancer properties. In vitro studies have demonstrated cytotoxic effects against several cancer cell lines, including colorectal carcinoma (HCT116). For example, compounds structurally similar to BIPM showed IC50 values ranging from 4.53 µM to 9.99 µM, indicating potent anticancer activity compared to standard chemotherapeutics like 5-Fluorouracil (5-FU) .

Case Studies

  • Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity of benzimidazole derivatives, including those similar to BIPM. The compounds were tested against various bacterial strains using tube dilution techniques, revealing MIC values as low as 1.27 µM for effective compounds .
  • Anticancer Screening : In another study focusing on the anticancer potential of benzimidazole derivatives, several compounds were assessed against human cancer cell lines using the Sulforhodamine B assay. Notably, some derivatives exhibited IC50 values significantly lower than that of established chemotherapeutic agents .

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